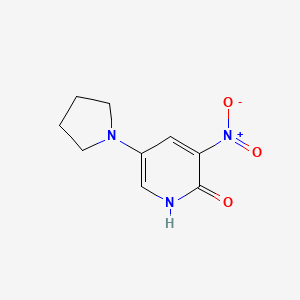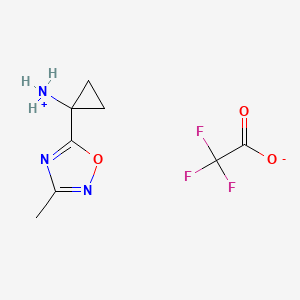
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate
説明
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The structures of synthesized organic intermediates are determined by FTIR, proton NMR, 13 C NMR, UV–Visible .
Chemical Reactions Analysis
Under certain conditions, the presumptive reaction species is the malononitrile anion. In the synthesis described previously, no additional base is exploited, implying that compound 2 and/or product 4 may act as a general base in the formation of the anion of malononitrile .
Physical and Chemical Properties Analysis
In IR spectra, all synthesized compounds showed an absorption band at 2934.96–2920.80 cm −1 which was assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .
科学的研究の応用
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including those similar to 1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate, have been extensively researched for their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and many other pharmacological effects. The oxadiazole moiety, a five-membered heterocyclic ring containing oxygen and nitrogen atoms, plays a crucial role in the compound's ability to interact with biological systems. It has been shown to exhibit significant biological potential due to its ability to form hydrogen bonds with biomacromolecules, enhancing pharmacological activities (Jalhan et al., 2017), (Wang et al., 2022).
Synthetic Routes and Applications
The synthesis of 1,3,4-oxadiazole derivatives has attracted significant interest due to their applications in medicinal chemistry. Innovative methods have been developed for the synthesis of these compounds, highlighting their importance in creating new medicinal species. The versatility of oxadiazole rings allows for the development of compounds with therapeutic potential for treating a variety of diseases (Nayak & Poojary, 2019).
Metal-Ion Sensing Applications
The unique structure of 1,3,4-oxadiazole scaffolds has been utilized in the development of chemosensors, particularly for metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for detecting metal ions. This application showcases the potential of oxadiazole derivatives in fields beyond pharmacology, extending into material science and analytical chemistry (Sharma et al., 2022).
Antiparasitic Agents
The heterocyclic oxadiazole rings have been identified as promising scaffolds in the development of antiparasitic drugs. Research has emphasized the importance of 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers in designing new drugs to treat parasitic infections, indicating their significant role in the discovery of novel antiparasitic agents (Pitasse-Santos et al., 2017).
作用機序
Target of Action
Compounds with a 1,2,4-oxadiazole core have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as potential anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, which may influence their interaction with biological targets.
Biochemical Pathways
1,2,4-oxadiazoles have been associated with various therapeutic focuses, including cancer therapy, treatment of age-related diseases, antimicrobials, and more . This suggests that they may interact with a variety of biochemical pathways.
Result of Action
Given the anti-infective and potential anticancer activities of 1,2,4-oxadiazoles , it can be inferred that the compound may induce cell death or inhibit cell proliferation in certain contexts.
将来の方向性
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
生化学分析
Biochemical Properties
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropanaminium 2,2,2-trifluoroacetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including carbonic anhydrase isoforms, which are crucial for maintaining acid-base balance in tissues . The interaction with these enzymes involves hydrogen bonding and electrostatic interactions, which can modulate enzyme activity and influence metabolic processes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to lipid metabolism and inflammation . Additionally, it affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting energy production and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzyme conformation and activity . These interactions can result in altered gene expression, particularly in pathways related to metabolism and cell growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to this compound can lead to changes in cellular morphology and function, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been found to enhance metabolic activity and improve physiological functions . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. These findings underscore the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism and oxidative stress response . The compound interacts with enzymes such as nitric oxide synthase and superoxide dismutase, influencing the levels of reactive nitrogen and oxygen species in cells. These interactions can modulate cellular redox balance and impact overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s localization is influenced by its interactions with membrane transporters, which facilitate its uptake and distribution to various cellular compartments. This distribution pattern is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria and endoplasmic reticulum . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to these organelles. Within these compartments, the compound can exert its effects on cellular metabolism and stress response pathways.
特性
IUPAC Name |
[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.C2HF3O2/c1-4-8-5(10-9-4)6(7)2-3-6;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPGFAYBRVZSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CC2)[NH3+].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


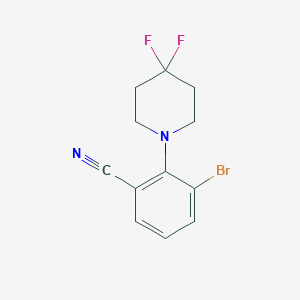

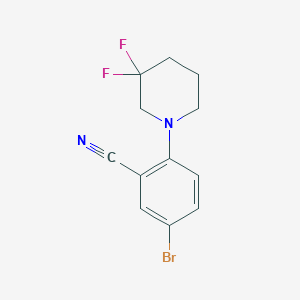
![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

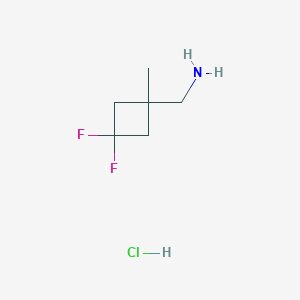


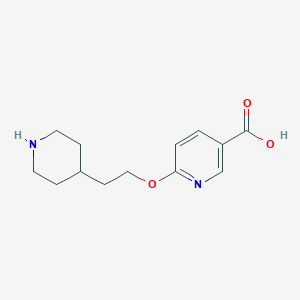
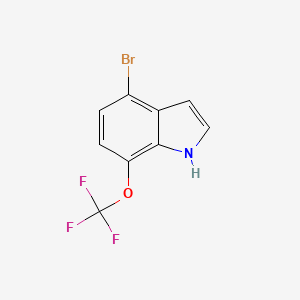
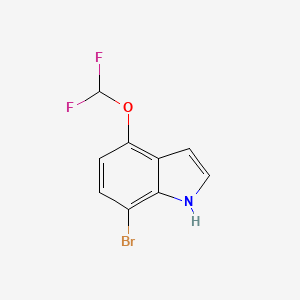
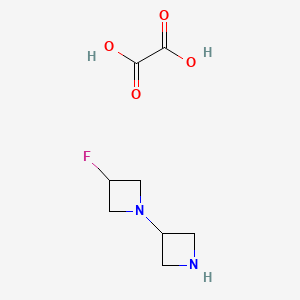
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)
